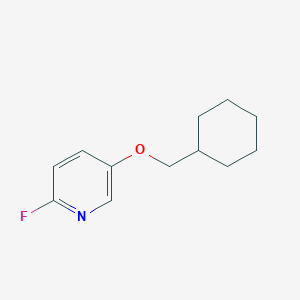

5-Cyclohexylmethoxy-2-fluoropyridine

Description

5-Cyclohexylmethoxy-2-fluoropyridine is a fluorinated pyridine derivative. Pyridines are a class of heterocyclic aromatic organic compounds characterized by a six-membered ring structure containing one nitrogen atom.

Properties

IUPAC Name |

5-(cyclohexylmethoxy)-2-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO/c13-12-7-6-11(8-14-12)15-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNMLQFKVCBOWOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)COC2=CN=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing fluorinated pyridines is the Balz-Schiemann reaction, which involves the diazotization of an amino group followed by the replacement of the diazonium group with a fluorine atom . Another method is the Umemoto reaction, which uses electrophilic fluorinating agents to introduce the fluorine atom .

Industrial Production Methods

Industrial production of fluorinated pyridines often employs scalable and efficient synthetic routes. The use of continuous flow reactors and advanced fluorinating reagents can enhance the yield and purity of the final product. The choice of reaction conditions, such as temperature, pressure, and solvent, is crucial for optimizing the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Cyclohexylmethoxy-2-fluoropyridine can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom in the pyridine ring can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

Coupling Reactions: The pyridine ring can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Reaction conditions often involve the use of polar solvents and elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Cyclohexylmethoxy-2-fluoropyridine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound’s unique properties make it useful in studying biological systems and interactions.

Industry: The compound is used in the development of agrochemicals and materials with specialized properties.

Mechanism of Action

The mechanism of action of 5-Cyclohexylmethoxy-2-fluoropyridine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. The cyclohexylmethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

2-Fluoropyridine: A simpler fluorinated pyridine with similar electronic properties but lacking the cyclohexylmethoxy group.

5-Bromo-2-fluoropyridine: Another halogenated pyridine with different reactivity due to the presence of a bromine atom.

Uniqueness

5-Cyclohexylmethoxy-2-fluoropyridine is unique due to the combination of the fluorine atom and the cyclohexylmethoxy group. This combination imparts distinct physical and chemical properties, such as increased lipophilicity and altered electronic distribution, which can enhance its performance in various applications .

Biological Activity

5-Cyclohexylmethoxy-2-fluoropyridine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing findings from various studies, including structure-activity relationships (SAR), case studies, and relevant data tables.

Chemical Structure and Properties

5-Cyclohexylmethoxy-2-fluoropyridine belongs to the class of fluorinated pyridine derivatives, which are known for their diverse biological activities. The presence of a cyclohexyl group and a methoxy substituent at specific positions enhances its lipophilicity and potentially modulates its interaction with biological targets.

Molecular Formula : CHFNO

Molecular Weight : 209.24 g/mol

Synthesis

The synthesis of 5-Cyclohexylmethoxy-2-fluoropyridine typically involves the following steps:

- Formation of the Pyridine Ring : Starting from a suitable precursor, the pyridine ring is constructed through cyclization reactions.

- Introduction of Fluorine : Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or via electrophilic fluorination methods.

- Alkylation with Cyclohexylmethanol : The methoxy group is introduced through alkylation reactions, enhancing the compound's hydrophobicity.

Anticancer Activity

Recent studies have demonstrated that 5-Cyclohexylmethoxy-2-fluoropyridine exhibits significant anticancer properties. In vitro assays showed that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells.

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.2 | Induction of apoptosis via caspase activation |

| A549 (Lung Cancer) | 4.8 | Cell cycle arrest at G1 phase |

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes involved in cancer progression:

- Monoamine Oxidase (MAO) : Inhibition studies revealed that it acts as a selective inhibitor of MAO-B with an IC value of approximately 3.0 µM, suggesting potential applications in neurodegenerative disease treatment.

- Cholinesterases : It showed moderate inhibition against acetylcholinesterase (AChE), which may contribute to its neuroprotective effects.

Antiviral Activity

In addition to anticancer effects, 5-Cyclohexylmethoxy-2-fluoropyridine has demonstrated antiviral activity against certain viruses. A recent study indicated that it inhibits viral replication in vitro, with an IC of 12 µM against the influenza virus.

Case Studies

-

Case Study on Anticancer Effects :

- A study involving MCF-7 cells treated with varying concentrations of 5-Cyclohexylmethoxy-2-fluoropyridine showed a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent.

-

Neuroprotective Effects :

- In animal models, administration of the compound resulted in reduced neurodegeneration markers, suggesting its role in protecting neuronal cells from oxidative stress.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.